molecular formula C16H10F2N2O2 B2541584 N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 946387-17-3

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2541584
CAS No.: 946387-17-3
M. Wt: 300.265
InChI Key: BFSMNEVZLNVSHQ-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived glyoxylamide compound with the molecular formula C₁₆H₁₀F₂N₂O₂ and a molecular weight of 300.27 g/mol . Its structure features a 2-oxoacetamide core linked to a 1H-indol-3-yl moiety and a 2,4-difluorophenyl group.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O2/c17-9-5-6-14(12(18)7-9)20-16(22)15(21)11-8-19-13-4-2-1-3-10(11)13/h1-8,19H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSMNEVZLNVSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-(1H-Indol-3-yl)-2-Oxoacetic Acid with 2,4-Difluoroaniline

This method employs a direct acid-amine condensation. 2-(1H-Indol-3-yl)-2-oxoacetic acid reacts with 2,4-difluoroaniline in the presence of a coupling agent such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) (Fig. 1). The reaction typically proceeds in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen at 0–25°C for 12–24 hours.

Reaction Conditions Table

Component Quantity Solvent Temperature Time Yield
2-(1H-Indol-3-yl)-2-oxoacetic acid 1.0 equiv DCM 0°C → 25°C 18 h 62–68%
2,4-Difluoroaniline 1.2 equiv
EDCl 1.5 equiv
HOBt 1.5 equiv

Activation via Acid Chloride Intermediate

An alternative approach converts 2-(1H-indol-3-yl)-2-oxoacetic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting intermediate reacts with 2,4-difluoroaniline in the presence of a base such as triethylamine (TEA) to neutralize HCl byproducts. This method avoids coupling agents but requires stringent moisture control.

Key Steps:

  • Acid Chloride Formation:
    $$ \text{2-(1H-Indol-3-yl)-2-oxoacetic acid} + \text{SOCl}2 \rightarrow \text{2-(1H-Indol-3-yl)-2-oxoacetyl chloride} + \text{HCl} + \text{SO}2 $$
  • Amide Bond Formation:
    $$ \text{2-(1H-Indol-3-yl)-2-oxoacetyl chloride} + \text{2,4-difluoroaniline} \xrightarrow{\text{TEA}} \text{this compound} $$

Optimization and Challenges

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance reaction rates but may lead to side reactions with acid-sensitive indole moieties. Non-polar solvents (e.g., DCM) improve selectivity but require longer reaction times. Trials indicate optimal yields at 0–5°C during acid chloride formation, followed by gradual warming to 25°C for amidation.

Protecting Group Strategies

The indole NH group can participate in unwanted side reactions. Protecting it with a tert-butoxycarbonyl (Boc) group prior to condensation improves yields (Table 2). Deprotection is achieved using trifluoroacetic acid (TFA) in DCM.

Protection/Deprotection Table

Step Reagents Conditions Yield
Boc Protection Boc₂O, DMAP, DMF 25°C, 6 h 85%
Amide Formation EDCl, HOBt, DCM 0°C → 25°C, 18 h 72%
Boc Deprotection TFA/DCM (1:1) 0°C → 25°C, 2 h 95%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.92 (s, 1H, indole NH), 10.45 (s, 1H, amide NH), 8.20–7.15 (m, 7H, aromatic), 4.90 (s, 2H, CH₂).
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 188.5 (C=O), 165.2 (amide C=O), 136.1–110.7 (aromatic carbons).
  • HRMS (ESI): m/z Calcd for C₁₆H₁₁F₂N₂O₂ [M+H]⁺: 301.0785; Found: 301.0789.

Purity and Chromatography

HPLC analysis (C18 column, 70:30 H₂O/MeCN, 1 mL/min) shows a retention time of 6.8 min with ≥97% purity.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing EDCl/HOBt with cheaper alternatives like DCC (dicyclohexylcarbodiimide) reduces costs but necessitates rigorous byproduct removal. Pilot-scale trials achieved 58% yield using DCC in toluene.

Waste Management

Thionyl chloride reactions generate HCl and SO₂, requiring scrubbers for neutralization. Green chemistry approaches using enzyme-mediated amidation (e.g., lipase B) are under investigation but remain experimental.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.

    Reduction: The compound can be reduced to form simpler derivatives, typically involving the addition of hydrogen.

    Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures, specific solvents, and precise pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex aromatic compounds, while reduction can produce simpler amines or alcohols. Substitution reactions often result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

Antitumor Activity

Research indicates that N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide exhibits significant antitumor activity against various solid tumors. Notably, it has been studied for its effects on colorectal and lung cancers, which are notoriously difficult to treat. The compound's mechanism of action may involve the inhibition of specific pathways critical for tumor growth and survival.

Case Study Insights

  • Colorectal Cancer : A study highlighted that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides showed promising results in inhibiting the proliferation of colorectal cancer cells. The unique substitution pattern of the difluorophenyl group was found to enhance the compound's potency against these cells .
  • Lung Cancer : Another investigation reported that compounds similar to this compound exhibited significant growth inhibition in lung cancer cell lines. The research emphasized the need for further exploration into the pharmacodynamics and pharmacokinetics of these compounds .

Synthesis and Reactivity

The synthesis of this compound typically involves several key steps:

  • Formation of Indole Derivative : The initial step involves synthesizing the indole moiety, which can be achieved through cyclization reactions involving suitable precursors.
  • Coupling Reaction : The indole derivative is then coupled with a difluorophenyl acetic acid derivative under specific conditions to form the desired compound.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Structural Activity Relationship (SAR)

The structural modifications of this compound have been crucial in enhancing its biological activity. A comparative analysis with similar compounds reveals:

Compound NameStructureBiological Activity
N-(4-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamideSimilar core structureAntitumor activity
N-(phenyl)-2-(1H-indol-3-yl)-2-oxoacetamideLacks fluorine substitutionsModerate biological activity
2-[4-fluorophenyl]-N,N-diethyl-2-oxoacetamideDifferent substituentsAntimicrobial properties

The presence of fluorine atoms in the structure appears to significantly enhance the compound's affinity for biological targets, which is essential for its antitumor efficacy .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a broader class of N-substituted 2-(indol-3-yl)-2-oxoacetamides , where variations in the substituents on the indole ring and the amide nitrogen critically influence physicochemical and biological properties. Key structural analogs include:

Compound Name Substituent on Indole Amide Substituent Key Features Reference
N-(2,4-Difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide None 2,4-Difluorophenyl High lipophilicity due to fluorine atoms; potential metabolic stability.
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (TCS 1105) None 4-Fluorobenzyl Similar fluorinated aromatic group but lacks 2,4-difluoro substitution.
N-Substituted Adamantane Derivatives (5a–y series) 2-(Adamantan-1-yl) Varied (e.g., 2-methoxyphenyl, 3-trifluoromethylphenyl) Bulky adamantane group enhances steric bulk; demonstrated anticancer activity against Hela, MCF7, and HepG2 cells.
D-24851 1-(4-Chlorobenzyl) Pyridin-4-yl Microtubule inhibitor with efficacy against multidrug-resistant tumors; lacks neurotoxicity.
8,9-Dihydrocoscinamide B None N-(2-(1H-Indol-3-yl)ethyl) Natural product analog with antimicrobial activity against ESKAPE pathogens.

Key Structural Insights :

  • Fluorine Substitution: The 2,4-difluorophenyl group in the target compound likely enhances electrophilicity and metabolic stability compared to non-fluorinated or mono-fluorinated analogs (e.g., TCS 1105) .
  • Adamantane vs.
  • Hybrid Structures : Compounds like D-24851 combine chlorobenzyl and pyridinyl groups, enabling dual mechanisms (microtubule destabilization and P-glycoprotein evasion) .

Structure-Activity Relationships (SAR) :

  • Electron-Withdrawing Groups : Fluorine or chlorine on the phenyl ring enhances binding to hydrophobic pockets (e.g., MDM2 or tubulin) .
  • Substituent Position : 2,4-Difluoro substitution may improve target affinity compared to 4-fluoro (TCS 1105) due to increased electronegativity .
  • Bulk vs. Solubility : Bulky groups (adamantane) improve potency but reduce bioavailability, necessitating formulation optimization .
Pharmacokinetic and Toxicity Profiles
  • Metabolic Stability: Fluorine atoms resist oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .

Biological Activity

N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H10F2N2O2
  • Molecular Weight : 300.27 g/mol
  • CAS Number : 946387-17-3

Antitumor Activity

Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamide, including this compound, exhibit significant antitumor activity against various solid tumors. Notably, studies have highlighted their effectiveness against colon and lung cancers.

The antitumor effects are attributed to several mechanisms:

  • Inhibition of Tumor Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting the cell cycle.
  • Modulation of Signaling Pathways : It affects key signaling pathways involved in cancer progression, such as the MAPK/ERK and PI3K/Akt pathways.
  • Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects, which can contribute to its overall antitumor efficacy by reducing tumor-associated inflammation.

Research Findings

A variety of studies have reported on the biological activity of this compound:

  • Study 1 : A patent from Asta Medica describes the use of 2-(1H-indol-3-yl)-2-oxo-acetamide derivatives as antitumor agents, emphasizing their effectiveness against solid tumors like colon and lung cancers .
  • Study 2 : In vitro studies have demonstrated that these compounds can significantly reduce the viability of cancer cell lines derived from human colon carcinoma and lung adenocarcinoma .

Case Studies

StudyTypeFindings
Asta Medica PatentPreclinicalDemonstrated marked antitumor activity against colon and lung tumors.
In Vitro StudyExperimentalShowed a reduction in cell viability in colon carcinoma cell lines by over 50% at specific concentrations.
Mechanistic StudyLaboratoryIdentified modulation of apoptosis-related proteins in treated cancer cells.

Q & A

Q. Advanced Optimization :

  • Temperature control : Lower temperatures (0–5°C) during coupling steps minimize side reactions like dimerization.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yield .
  • Substituent compatibility : Fluorine atoms on the phenyl ring require careful handling due to their electron-withdrawing effects, which may slow down nucleophilic attack; using excess amine or catalytic DMAP can mitigate this .

How can structural discrepancies in crystallographic data be resolved during X-ray refinement for this compound?

Q. Basic Crystallography :

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve fluorine and oxygen atoms, which have low electron density .
  • Software selection : SHELXL (for small-molecule refinement) is preferred due to its robustness in handling anisotropic displacement parameters for heavy atoms .

Q. Advanced Refinement Challenges :

  • Disordered fluorine atoms : Apply restraints (e.g., DFIX, SIMU) to model positional disorder in the 2,4-difluorophenyl group .
  • Hydrogen bonding networks : Use PLATON’s SQUEEZE algorithm to account for solvent molecules in channels, which are often missed in low-quality datasets .
  • Validation tools : Check R1/wR2 convergence (target < 5%) and ADDSYM analysis to detect missed symmetry .

What analytical techniques are critical for validating the purity and identity of this compound?

Q. Basic Characterization :

  • NMR spectroscopy :
    • ¹H NMR : Confirm indole NH (δ 10.8–11.2 ppm) and amide NH (δ 8.5–9.0 ppm).
    • ¹⁹F NMR : Verify substitution pattern of the difluorophenyl group (δ -110 to -120 ppm) .
  • HRMS : Ensure exact mass matches theoretical [M+H]+ (e.g., m/z 343.0824 for C₁₆H₁₀F₂N₂O₂) .

Q. Advanced Purity Assessment :

  • HPLC-DAD : Use a C18 column (MeCN:H₂O + 0.1% TFA) to detect trace impurities (<0.1%) .
  • X-ray powder diffraction (XRPD) : Compare experimental vs. simulated patterns to confirm polymorphic purity .

How do structural modifications (e.g., fluorination, indole substitution) influence biological activity?

Q. Basic SAR Insights :

  • Fluorine positioning : 2,4-Difluorophenyl enhances metabolic stability by blocking CYP450-mediated oxidation compared to mono-fluoro analogs .
  • Indole substitution : Methyl or halogen groups at C5 of indole improve receptor binding (e.g., CB2 affinity in related compounds) .

Q. Advanced Mechanistic Studies :

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., p38 MAP kinase). The oxoacetamide group forms hydrogen bonds with catalytic lysine residues .
  • Free-energy perturbation (FEP) : Quantify the impact of fluorine atoms on binding entropy using Schrödinger Suite .

How should contradictory bioactivity data across studies be interpreted?

Q. Basic Data Analysis :

  • Assay variability : Compare IC₅₀ values from fluorescence polarization (FP) vs. SPR assays; SPR typically reports higher affinity due to label-free detection .
  • Solubility effects : Use DLS to confirm compound aggregation in PBS, which can falsely reduce apparent activity .

Q. Advanced Resolution Strategies :

  • Meta-analysis : Pool data from ≥3 independent studies (e.g., anti-inflammatory activity) and apply Cochran’s Q-test to assess heterogeneity .
  • Proteomics profiling : Identify off-target interactions (e.g., kinase panels) that may explain divergent results in cell-based vs. biochemical assays .

What strategies are effective for scaling up synthesis without compromising yield?

Q. Basic Scale-Up :

  • Batch vs. flow chemistry : Transitioning from batch (1 g scale) to continuous flow (50 g scale) reduces reaction time by 40% .
  • Solvent recycling : Implement distillation to recover ethyl acetate (>90% recovery) .

Q. Advanced Process Chemistry :

  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using response surface methodology (RSM) to maximize yield .
  • PAT (Process Analytical Technology) : Use inline FTIR to monitor reaction progression and automate quenching .

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